molecular formula C14H21NOS B5030542 (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE

(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B5030542
M. Wt: 251.39 g/mol
InChI Key: DHGNIASBJAVDMU-UHFFFAOYSA-N
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Description

(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a methyl group and a thienyl ring substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Substitution with Methyl Group: The methyl group is introduced to the piperidine ring via alkylation using methyl iodide in the presence of a base such as sodium hydride.

    Formation of the Thienyl Ring: The thienyl ring is synthesized through the cyclization of 1,4-dicarbonyl compounds with sulfur.

    Substitution with Propyl Group: The propyl group is introduced to the thienyl ring via Friedel-Crafts alkylation using propyl chloride and aluminum chloride as a catalyst.

    Coupling of Piperidine and Thienyl Rings: The final step involves coupling the two rings through a carbonyl group, typically using a reagent like oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the methyl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Methyl iodide (CH₃I), Sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various alkyl or aryl-substituted derivatives

Scientific Research Applications

(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine: A simpler analog with a piperidine ring substituted with a methyl group.

    5-Propyl-3-thiophene: A simpler analog with a thienyl ring substituted with a propyl group.

Uniqueness

(4-METHYLPIPERIDINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its combined structural features, which confer distinct chemical and biological properties not observed in its simpler analogs. The presence of both the piperidine and thienyl rings, along with their respective substitutions, allows for a broader range of applications and interactions.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c1-3-4-13-9-12(10-17-13)14(16)15-7-5-11(2)6-8-15/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGNIASBJAVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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